![molecular formula C22H29N5O4S B029112 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 224788-34-5](/img/structure/B29112.png)
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Overview
Description
Pseudo Vardenafil is a monoclonal antibody that inhibits the activity of phosphodiesterase type-5. It is used as a treatment for erectile dysfunction by blocking the enzyme that normally breaks down cyclic guanosine monophosphate (cGMP), leading to increased blood flow to the penis . This compound has also been studied for its potential anti-viral and anticancer properties .
Mechanism of Action
Target of Action
Pseudo Vardenafil, like its parent compound Vardenafil, primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is the major cGMP hydrolyzing enzyme in the smooth muscle cells of the corpus cavernosum, a sponge-like region of erectile tissue .
Mode of Action
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells . Pseudo Vardenafil, as a PDE5 inhibitor, prevents the degradation of cGMP, allowing for increased blood flow into the penis, resulting in an erection .
Biochemical Pathways
The primary biochemical pathway affected by Pseudo Vardenafil involves the nitric oxide/cGMP pathway . Nitric oxide stimulates guanylyl cyclase, leading to the formation of cGMP from GTP. Elevated levels of intracellular cGMP lead to the relaxation of smooth muscle cells, facilitating penile erection . By inhibiting PDE5, Pseudo Vardenafil prevents the degradation of cGMP, prolonging its effects .
Pharmacokinetics
Vardenafil is rapidly absorbed with a Tmax of approximately 40 minutes and a half-life of around 4 hours . Its absolute bioavailability is 14.5% . Co-administration of CYP3A4 inhibitors can affect hepatic metabolism .
Result of Action
The primary result of Pseudo Vardenafil’s action is the facilitation of penile erection. By inhibiting PDE5 and preventing the degradation of cGMP, Pseudo Vardenafil allows for increased blood flow into the penis, leading to an erection . This makes it an effective treatment for erectile dysfunction .
Action Environment
The efficacy of Pseudo Vardenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the release of nitric oxide, which triggers the biochemical pathway that Pseudo Vardenafil affects . Additionally, the consumption of high-fat meals can retard the intestinal absorption of the drug, delaying its onset of action . The co-administration of certain other drugs, such as CYP3A4 inhibitors, can also impact the drug’s metabolism and efficacy .
Biochemical Analysis
Biochemical Properties
Pseudo Vardenafil, like Vardenafil, is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Pseudo Vardenafil inhibits the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .
Cellular Effects
Pseudo Vardenafil, similar to Vardenafil, influences cell function by modulating the cGMP/PKG signaling cascade . It promotes the early steps of cellular processing and trafficking of F508del, a mutant cystic fibrosis transmembrane conductance regulator (CFTR), without fully addressing the protein to the plasma membrane . This effect is not reproduced by the brominated cGMP analogue and is not prevented by the combination of a protein kinase G (PKG) inhibitor and Vardenafil .
Molecular Mechanism
The molecular mechanism of Pseudo Vardenafil involves the inhibition of cyclic guanosine monophosphate (GMP) specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP in the corpus cavernosum located around the penis . This inhibition allows for increased blood flow into the penis, resulting in an erection .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Pseudo Vardenafil in laboratory settings are limited, studies on Vardenafil have shown that it has a rapid absorption rate (Tmax E40min) and is more slowly metabolized (T1/2E 4h), with an absolute bioavailability of 14.5%
Dosage Effects in Animal Models
Specific studies on the dosage effects of Pseudo Vardenafil in animal models are currently lacking. Studies on Vardenafil have shown that it potentiates erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner at doses of 0.1–3 mg/kg .
Metabolic Pathways
Pseudo Vardenafil, like Vardenafil, is likely to be metabolized by the CYP3A4 enzyme . Co-administration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism
Transport and Distribution
The transport and distribution of Pseudo Vardenafil within cells and tissues are not well studied. It is known that Vardenafil is highly bound to plasma proteins and not significantly eliminated in the urine , which may suggest similar transport and distribution characteristics for Pseudo Vardenafil.
Preparation Methods
The synthesis of Pseudo Vardenafil involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of a sulfonyl imidazo compound, which is then reacted with various reagents to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Pseudo Vardenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for oxidation and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can lead to the formation of different oxidized products, which can be analyzed using spectrophotometric methods .
Scientific Research Applications
Pseudo Vardenafil has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the inhibition of phosphodiesterase type-5. In biology and medicine, it is used to investigate its effects on erectile dysfunction and its potential anti-viral and anticancer properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Pseudo Vardenafil is similar to other phosphodiesterase type-5 inhibitors such as sildenafil and tadalafil. it has unique properties that distinguish it from these compounds. For example, Pseudo Vardenafil has been shown to be more potent in inhibiting phosphodiesterase type-5 compared to sildenafil . Additionally, it has different pharmacokinetic properties, such as a longer half-life and higher bioavailability . Other similar compounds include acetildenafil and vardenafil .
Pseudo Vardenafil’s unique properties and wide range of applications make it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHPAMSDMZXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177004 | |
| Record name | Pseudovardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224788-34-5 | |
| Record name | Pseudovardenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224788-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224788345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudovardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERIDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EH1H08V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)
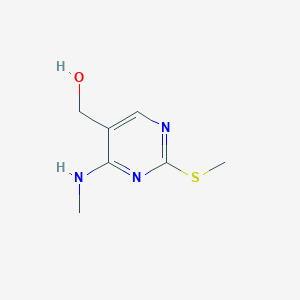

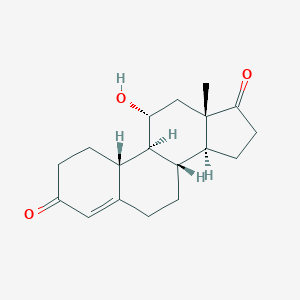
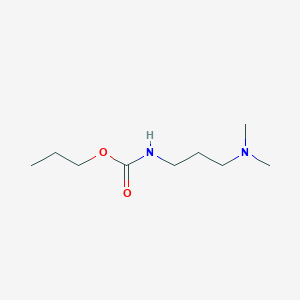

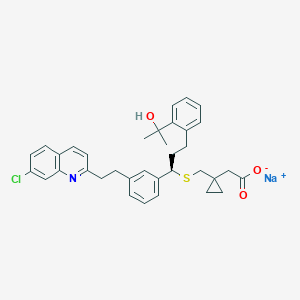
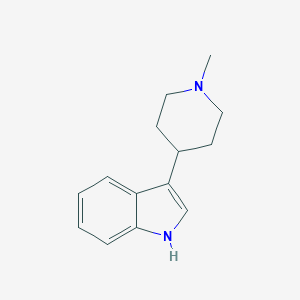
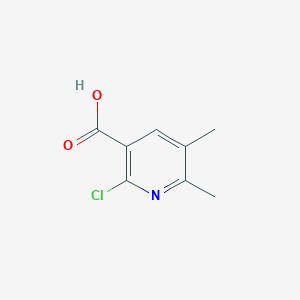
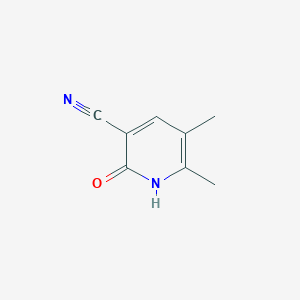
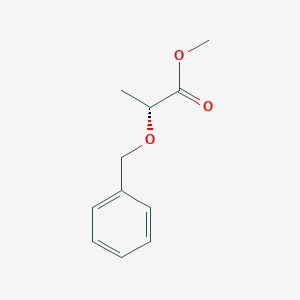
![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

